molecular formula C23H32O6 B079862 Alloglaucotoxigenin CAS No. 14155-65-8

Alloglaucotoxigenin

Cat. No.: B079862
CAS No.: 14155-65-8
M. Wt: 404.5 g/mol
InChI Key: QJKATDKDXQSALV-TYXULLFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alloglaucotoxigenin (3β,14,15β-Trihydroxy-19-oxo-5α-card-20(22)-enolide) is a cardenolide, a class of steroid glycosides known for their biological activity, particularly in modulating sodium-potassium ATPase (Na⁺/K⁺-ATPase) function . Structurally, it features a steroidal core with hydroxyl groups at positions 3β, 14, and 15β, a ketone at position 19, and an unsaturated lactone ring at position 20(22). This configuration is critical for its interaction with cardiac ion channels, making it relevant in pharmacological studies .

Properties

CAS No.

14155-65-8

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10R,13R,14S,15R,17R)-3,14,15-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C23H32O6/c1-21-6-5-16-17(3-2-14-9-15(25)4-7-22(14,16)12-24)23(21,28)19(26)10-18(21)13-8-20(27)29-11-13/h8,12,14-19,25-26,28H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18+,19+,21+,22+,23+/m0/s1

InChI Key

QJKATDKDXQSALV-TYXULLFHSA-N

SMILES

CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1([C@@H](C[C@@H]2C4=CC(=O)OC4)O)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O

Canonical SMILES

CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Alloglaucotoxigenin belongs to the cardenolide family, which shares a common steroidal backbone but differs in substituents and lactone ring configurations. Below is a comparative analysis with two structurally related compounds: Digoxin and Ouabain.

Table 1: Structural and Functional Comparison of this compound with Digoxin and Ouabain

Property This compound Digoxin Ouabain
Core Structure 5α-card-20(22)-enolide 5β-card-20(22)-enolide 5β-card-20(22)-enolide
Hydroxyl Groups 3β, 14, 15β 3β, 12β, 14 1β, 11α, 14
Lactone Ring Unsaturated (Δ²⁰(²²)) Unsaturated (Δ²⁰(²²)) Saturated
Na⁺/K⁺-ATPase Inhibition Moderate affinity (hypothetical) High affinity Very high affinity
Toxicity Profile Not well-characterized Narrow therapeutic index High acute toxicity

Key Differences and Implications

Lactone Ring Saturation : Unlike ouabain’s saturated lactone, this compound and digoxin feature unsaturated lactones, which enhance binding flexibility to Na⁺/K⁺-ATPase .

Research Findings and Data Gaps

Analytical Challenges

  • Identification: As with many cardenolides, this compound requires advanced analytical techniques (e.g., LC-MS/MS) for detection in biological matrices, as routine clinical labs lack specificity for such compounds .
  • Spectral Data : Per guidelines in , characterization of this compound should include NMR and IR spectra to confirm structural uniqueness, but such data are absent in available literature .

Hypothetical Pharmacological Overlap

  • Mechanistic Similarity: Like digoxin, this compound may exhibit positive inotropic effects but with reduced efficacy due to its hydroxylation pattern .
  • Therapeutic Potential: Structural modifications (e.g., glycosylation) could enhance its selectivity, as seen in ouabain derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.